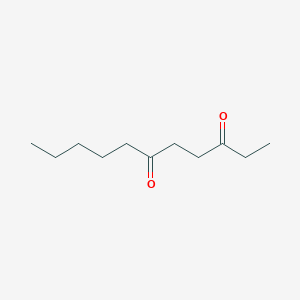
Undecane-3,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Undecane-3,6-dione is an organic compound with the molecular formula C11H20O2 It is a diketone, meaning it contains two ketone functional groups located at the 3rd and 6th positions of the undecane chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Undecane-3,6-dione can be synthesized through several methods. One common approach involves the oxidation of undecane using strong oxidizing agents. Another method includes the reaction of 1,4-diketones with appropriate reagents to form the desired diketone structure. The reaction conditions typically involve controlled temperatures and the use of catalysts to ensure high yields and purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes that allow for efficient and scalable synthesis. These methods utilize advanced reactors and optimized reaction conditions to produce large quantities of the compound with minimal waste and energy consumption .
Analyse Des Réactions Chimiques
Types of Reactions
Undecane-3,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the diketone into corresponding alcohols or hydrocarbons.
Substitution: The diketone groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted diketone derivatives, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
Undecane-3,6-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Mécanisme D'action
The mechanism by which undecane-3,6-dione exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt cell membranes or interfere with essential metabolic processes in microorganisms. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pentacyclo[5.4.0.02,6.03,10.05,9]undecane-8,11-dione: Known for its unique cage-like structure and potential medicinal applications.
Spiro[5.5]undecane derivatives: These compounds exhibit interesting stereochemistry and are studied for their potential biological activities.
Uniqueness
Unlike some of its more complex counterparts, it offers a simpler framework that can be easily modified for various purposes .
Propriétés
Numéro CAS |
39557-22-7 |
|---|---|
Formule moléculaire |
C11H20O2 |
Poids moléculaire |
184.27 g/mol |
Nom IUPAC |
undecane-3,6-dione |
InChI |
InChI=1S/C11H20O2/c1-3-5-6-7-11(13)9-8-10(12)4-2/h3-9H2,1-2H3 |
Clé InChI |
KWHQQLQVDJMZTG-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(=O)CCC(=O)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


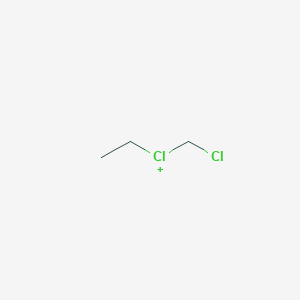
![(11-methoxy-5,12-dimethyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl)methyl carbamate](/img/structure/B14679874.png)

![2-[(2-Chlorophenyl)methylideneamino]isoindole-1,3-dione](/img/structure/B14679878.png)
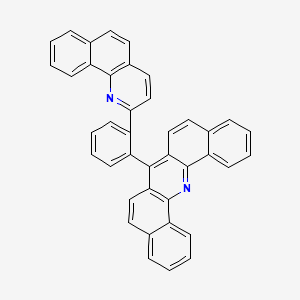
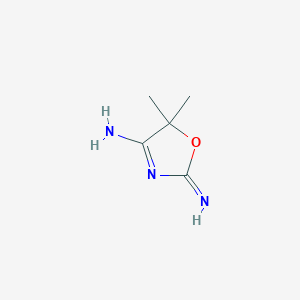
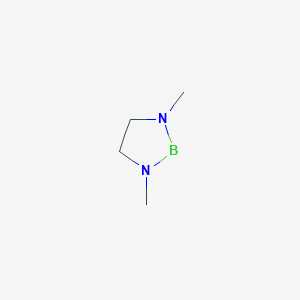
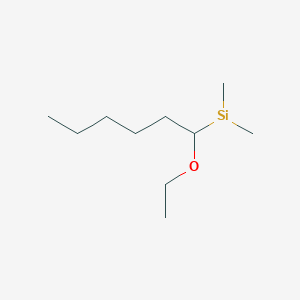
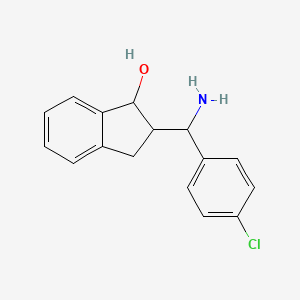

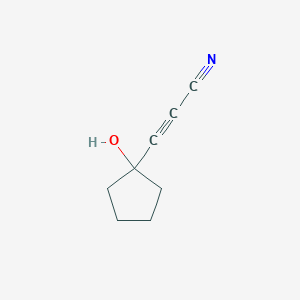
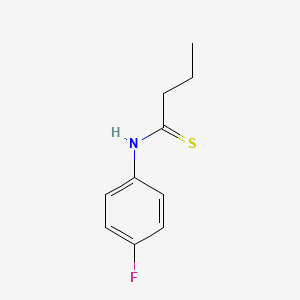

![9-Methyl-7-oxatricyclo[4.3.0.03,9]nonan-8-one](/img/structure/B14679936.png)
